N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide
Description
This compound is a thieno[3,2-d]pyrimidin derivative characterized by a bicyclic core structure comprising fused thiophene and pyrimidine rings. Key structural features include:
- A 2-chlorobenzyl substituent at the N-position of the propanamide side chain.
- A 2-ethylphenyl group linked via an amino-oxoethyl moiety to the thienopyrimidin core.
The thienopyrimidin scaffold is pharmacologically significant due to its structural resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism . The substitution pattern (e.g., chloro, ethyl, and oxo groups) likely modulates solubility, bioavailability, and target binding affinity.
Properties
CAS No. |
895651-48-6 |
|---|---|
Molecular Formula |
C26H25ClN4O4S |
Molecular Weight |
525.02 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[1-[2-(2-ethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C26H25ClN4O4S/c1-2-17-7-4-6-10-20(17)29-23(33)16-31-21-12-14-36-24(21)25(34)30(26(31)35)13-11-22(32)28-15-18-8-3-5-9-19(18)27/h3-10,12,14H,2,11,13,15-16H2,1H3,(H,28,32)(H,29,33) |
InChI Key |
YVAQYDJOSJCXCO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4Cl)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The thieno[3,2-d]pyrimidin core distinguishes this compound from analogs with related bicyclic systems:
Substituent Analysis
Substituents critically influence pharmacological profiles:
Key Insight : The 2-ethylphenyl group in the target compound introduces steric bulk, which may limit off-target interactions but reduce solubility compared to smaller substituents (e.g., methyl or fluorine) .
QSAR Considerations
QSAR models emphasize the importance of backbone homogeneity for accurate predictions . The thienopyrimidin backbone’s sulfur atom and conjugated π-system distinguish it from pyrido or pyrazolo analogs, necessitating separate QSAR parameterization for:
- Electronic effects : Sulfur’s polarizability vs. nitrogen’s electronegativity.
- Steric parameters : Propanamide chain length vs. shorter acetamide groups .
Q & A
Q. Optimization Parameters :
| Parameter | Typical Range | Impact on Yield/Purity | Source |
|---|---|---|---|
| Reaction Temperature | 60–80°C | Higher temps accelerate coupling but may degrade sensitive groups . | |
| Solvent Choice | DMF (polar aprotic) | Enhances nucleophilicity; avoids side reactions in DCM . | |
| Reaction Time | 6–24 hours | Prolonged times improve conversion but risk decomposition . |
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify substituent positions and confirm absence of unreacted intermediates. For example, the 2-ethylphenyl group shows distinct aromatic protons at δ 7.2–7.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 529.12 for [M+H]+) and detects isotopic patterns consistent with chlorine .
Advanced: How can molecular docking studies guide the prediction of biological targets for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or inflammatory mediators (COX-2) based on structural analogs showing inhibitory activity .
- Docking Workflow :
- Protein Preparation : Retrieve target PDB files (e.g., 1M17 for EGFR) and remove water molecules.
- Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 (B3LYP/6-31G* basis set).
- Grid Generation : Focus on ATP-binding pockets (grid size: 60 × 60 × 60 Å).
- Scoring : Use AutoDock Vina; binding energies < −7.0 kcal/mol suggest strong interactions .
- Validation : Compare with known inhibitors (e.g., Erlotinib for EGFR) to assess pose similarity .
Advanced: How should researchers address contradictions in synthetic yields reported across studies?
Methodological Answer:
- Variable Identification : Use Design of Experiments (DoE) to test factors like solvent purity, catalyst loading, and moisture levels. For example, a 2^3 factorial design can isolate critical variables .
- Case Study : reports 65% yield in DMF, while achieves 78% in DCM. DoE analysis revealed DCM’s lower polarity reduces byproduct formation in moisture-sensitive steps .
- Mitigation Strategies :
- Use anhydrous solvents and inert atmospheres for moisture-sensitive reactions.
- Pre-activate catalysts (e.g., EDC/HOBt for amide coupling) to improve efficiency .
Advanced: What methodologies are recommended for optimizing reaction conditions to enhance scalability?
Methodological Answer:
- Flow Chemistry : Continuous flow systems improve heat/mass transfer and reduce reaction times (e.g., 30 minutes vs. 24 hours in batch) .
- Solvent Screening : Test alternative solvents (e.g., acetonitrile for DMF) to improve environmental compatibility and ease of removal .
- Catalyst Optimization : Immobilize catalysts (e.g., polymer-supported Pd) for reuse and cost reduction.
Q. Table: Comparative Reaction Optimization
| Condition | Batch Method (Yield) | Flow Chemistry (Yield) | Key Advantage | Source |
|---|---|---|---|---|
| Amide Coupling | 72% (DMF, 24h) | 85% (MeCN, 30min) | Reduced side products | |
| Cyclization | 65% (reflux) | 78% (70°C) | Better temp control |
Basic: What pharmacological activities are predicted based on structural analogs?
Methodological Answer:
- Anticancer Potential : Thienopyrimidine analogs inhibit topoisomerase II (IC50: 1.2–3.8 μM) and induce apoptosis in HeLa cells .
- Anti-inflammatory Activity : Chlorobenzyl groups in related compounds suppress COX-2 expression (70% inhibition at 10 μM) .
- Antimicrobial Effects : Fluorinated derivatives show MIC values of 4–8 μg/mL against S. aureus .
Advanced: How can the compound’s stability under varying pH and oxidative conditions be assessed?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h); monitor degradation via HPLC .
- Oxidative Stress : Treat with 3% H2O2; LC-MS identifies oxidation products (e.g., sulfoxide formation) .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. For example, t1/2 = 8 hours in pH 7.4 buffer suggests moderate stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
